![molecular formula C24H24N6O2S2 B282693 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide have been studied extensively. It has been found to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate neurotransmitter activity. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its ability to modulate multiple targets, making it a potentially useful tool for investigating complex biological processes. However, its complex structure and limited solubility may pose challenges in its synthesis and use in experiments.
未来方向
There are several future directions for the research on 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide. One potential direction is the development of more efficient synthesis methods to improve its availability for research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Its use in combination therapy with other drugs should also be explored. Finally, its potential as a diagnostic tool for neurological disorders should be investigated.
In conclusion, 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a promising compound with potential therapeutic applications. Its complex structure and multiple targets make it a valuable tool for investigating complex biological processes. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain the final compound.
科学研究应用
The potential therapeutic applications of 4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide have been explored in various scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C24H24N6O2S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
4-[[4-ethyl-5-[4-(propanoylamino)phenyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C24H24N6O2S2/c1-3-20(31)26-19-11-9-17(10-12-19)21-28-29-24(30(21)4-2)34-15-16-5-7-18(8-6-16)22(32)27-23-25-13-14-33-23/h5-14H,3-4,15H2,1-2H3,(H,26,31)(H,25,27,32) |
InChI 键 |
HHDPDXXEHLYHLK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



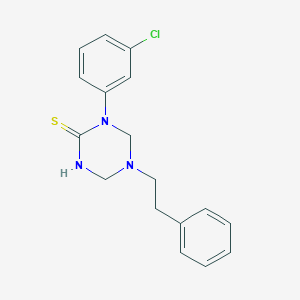

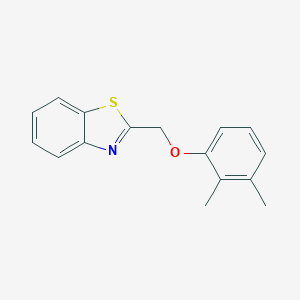
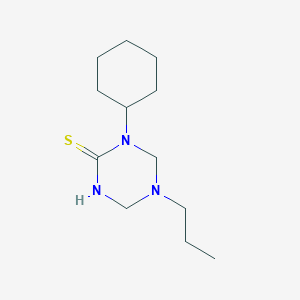

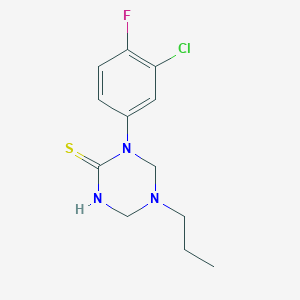
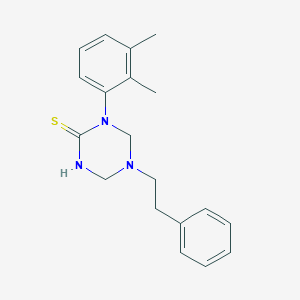
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)

